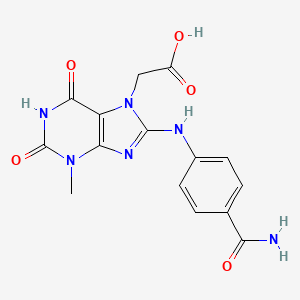
2-(2,4-dichlorophenoxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)acetamide
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)acetamide, commonly known as DPA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme HSP90, which plays a critical role in the folding, stabilization, and degradation of many proteins in the cell. DPA has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been extensively studied.
Mecanismo De Acción
DPA works by binding to the ATP-binding site of HSP90, which prevents the binding of ATP and the subsequent conformational changes that are required for the stabilization of client proteins. This leads to the degradation of client proteins by the proteasome, which results in the inhibition of cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
DPA has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines that are involved in the inflammatory response. In addition, DPA has been shown to have neuroprotective effects by inhibiting the aggregation of misfolded proteins that are associated with neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DPA in lab experiments is its potency and specificity for HSP90. This allows researchers to study the role of HSP90 in various cellular processes with a high degree of accuracy. However, one limitation of using DPA is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on DPA, including the development of more potent and selective inhibitors of HSP90, the identification of new client proteins that are dependent on HSP90 for their stability, and the development of new therapeutic strategies for the treatment of cancer and other diseases that are associated with HSP90 dysregulation. In addition, further research is needed to understand the potential toxicity of DPA and to develop strategies to minimize its toxicity in vivo.
Aplicaciones Científicas De Investigación
DPA has been extensively used in scientific research as a tool to study the role of HSP90 in various cellular processes. It has been shown to inhibit the growth of cancer cells by inducing the degradation of oncogenic proteins that are dependent on HSP90 for their stability. DPA has also been shown to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines that are involved in the inflammatory response. In addition, DPA has been used to study the role of HSP90 in the regulation of the immune system, as well as in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N3O3/c22-16-7-9-19(17(23)13-16)29-14-20(27)24-11-4-12-26-21(28)10-8-18(25-26)15-5-2-1-3-6-15/h1-3,5-10,13H,4,11-12,14H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAMWCQBVFZPSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B3397766.png)
![N-(2-chloro-4-fluorophenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3397774.png)
![2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3397780.png)
![2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B3397787.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3397795.png)
![N-1,3-benzodioxol-5-yl-2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3397799.png)
![2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3397803.png)






![2-((3-chloro-4-methylphenyl)amino)-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B3397859.png)